(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride
Description
(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride is a synthetic amine derivative characterized by a cyclopropane ring substituted with a 2-methylphenyl group and a 2-phenyl group. Its molecular formula is C₁₇H₁₈ClN (calculated based on structural analogs), with a molar mass of approximately 271.8 g/mol.
Properties
IUPAC Name |
(2-methylphenyl)-(2-phenylcyclopropyl)methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N.ClH/c1-12-7-5-6-10-14(12)17(18)16-11-15(16)13-8-3-2-4-9-13;/h2-10,15-17H,11,18H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZZOYLZEFFBAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CC2C3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride typically involves the reaction of 2-methylphenyl and 2-phenylcyclopropylmethanamine. The reaction conditions often include the use of anhydrous solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on neurological pathways.
Mechanism of Action
The mechanism of action of (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved are still under investigation, but the compound’s unique structure suggests it may have specific binding affinities and activities .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of (2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride with structurally related compounds:
Key Observations:
- Rigidity vs. Flexibility : The cyclopropane ring in the target compound and analogs (e.g., ) imposes rigidity, contrasting with Ortetamine HCl’s flexible propylamine chain . This rigidity may enhance binding to sterospecific targets like neurotransmitter receptors.
- Aromatic Interactions : The dual aromatic groups (2-methylphenyl and 2-phenyl) in the target compound may enable stronger π-π interactions compared to single-aromatic analogs (e.g., ).
Pharmacological and Regulatory Considerations
- Ortetamine HCl : A controlled substance with stimulant properties due to its phenethylamine backbone . The target compound’s cyclopropane substitution may reduce metabolic degradation compared to Ortetamine’s flexible chain, though regulatory scrutiny is likely for both.
- Cyclopropane-Containing Analogs : Compounds like (2,2-Dimethyl-1-phenylcyclopropyl)methanamine HCl (211.73 g/mol) are explored for CNS applications but face challenges in solubility due to higher hydrophobicity . The target compound’s larger size (~271.8 g/mol) may exacerbate this issue.
Biological Activity
(2-Methylphenyl)(2-phenylcyclopropyl)methanamine hydrochloride, often referred to as a derivative of 2-phenylcyclopropylmethylamine (PCPMA), is a compound of significant interest in pharmacological research. Its structural features suggest potential interactions with various biological targets, particularly within the central nervous system. This article reviews the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and relevant case studies.
Chemical Structure
The compound is characterized by a cyclopropyl ring attached to a phenyl group, with a methyl group on the adjacent phenyl ring. The presence of the hydrochloride salt form enhances its solubility and bioavailability.
Receptor Interaction
Research indicates that this compound exhibits selective agonistic activity at serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in various neurological processes, including mood regulation and appetite control.
- Selectivity and Potency :
-
Functional Selectivity :
- Studies have demonstrated that this compound preferentially activates G_q signaling pathways over β-arrestin pathways, which may contribute to its therapeutic profile in treating conditions like depression and anxiety without the side effects typically associated with non-selective serotonergic agents .
Pharmacological Effects
The pharmacological implications of this compound are noteworthy:
- Antipsychotic-like Activity : In preclinical models, particularly in amphetamine-induced hyperactivity tests, this compound exhibited significant antipsychotic-like effects. This suggests potential utility in treating schizophrenia and related disorders .
- Neurotransmitter Modulation : The compound's interaction with serotonin receptors indicates a role in modulating neurotransmitter release, which can affect mood and behavior positively.
Study 1: Antipsychotic Activity
In a study assessing the antipsychotic potential of various N-substituted 2-phenylcyclopropylmethylamines, this compound was highlighted for its ability to reduce hyperactivity in animal models. The findings suggest that compounds with similar structures could be developed as novel antipsychotics .
Study 2: Serotonin Receptor Selectivity
A comparative analysis of various derivatives revealed that modifications on the cyclopropyl ring significantly influenced receptor selectivity and efficacy. The specific substitution patterns led to enhanced binding at the 5-HT2C receptor while minimizing off-target effects on other serotonin receptors .
Data Tables
| Compound | Receptor | EC50 (nM) | Selectivity | Effect |
|---|---|---|---|---|
| (2-Methylphenyl)(2-phenylcyclopropyl)methanamine HCl | 5-HT2C | 23 | High | Antipsychotic-like |
| N-benzyl derivative | 5-HT2C | 24 | Fully selective over 5-HT2B | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
